4-Cyano-2-formylbenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination of isopropyl 2-bromo-5-cyanobenzoate followed by formylation . This method utilizes a Br-Li exchange reaction under controlled conditions to introduce the formyl group.
Industrial Production Methods
In industrial settings, continuous flow synthesis methods are often employed to produce this compound. These methods offer advantages such as higher temperatures and the ability to use challenging electrophiles . The continuous flow approach ensures efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or esters, depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-formylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-Cyano-2-formylbenzoic acid involves its ability to act as an electrophile in various chemical reactions. The formyl group is highly reactive and can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-formylbenzoic acid: Similar in structure but with the cyano group at a different position.
4-Cyano-2-fluorobenzoic acid: Contains a fluorine atom instead of a formyl group.
Uniqueness
4-Cyano-2-formylbenzoic acid is unique due to its combination of a cyano and formyl group, which provides distinct reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds.
Properties
IUPAC Name |
4-cyano-2-formylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHZESRDMADXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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